molecular formula C31H28ClN7O2 B12467923 N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide

N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide

Cat. No.: B12467923
M. Wt: 566.1 g/mol
InChI Key: OBJNFLYHUXWUPF-UHFFFAOYSA-N
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Description

N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of an indole moiety, a pyrimidine ring, and a benzamide structure, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole and pyrimidine rings, followed by their coupling and subsequent functionalization to introduce the benzamide group. Common reagents used in these reactions include cupric chloride dihydrate as a promoter for hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory-scale synthesis, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions including specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase by forming a covalent bond with a cysteine residue in the ATP binding site . This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide is unique due to its specific combination of an indole moiety, a pyrimidine ring, and a benzamide structure. This unique combination allows it to interact with specific molecular targets, such as the EGFR tyrosine kinase, with high selectivity and potency .

Properties

Molecular Formula

C31H28ClN7O2

Molecular Weight

566.1 g/mol

IUPAC Name

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)but-2-enoylamino]benzamide

InChI

InChI=1S/C31H28ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)

InChI Key

OBJNFLYHUXWUPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

Origin of Product

United States

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